2,3-Dihydropyrimidin-4-amine
Overview
Description
2,3-Dihydropyrimidin-4-amine is a heterocyclic compound with the molecular formula C4H7N3 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydropyrimidin-4-amine typically involves the Biginelli reaction, a three-component condensation reaction. This reaction combines an aldehyde, a β-ketoester, and urea under acidic conditions to form dihydropyrimidinones, which can then be further modified to produce this compound .
Industrial Production Methods: Industrial production methods for this compound often involve the use of catalysts to improve yield and efficiency. For example, the use of Lewis acids or silica-supported solid acids has been reported to enhance the synthesis process . Solvent-free conditions and environmentally friendly catalysts, such as Ziegler–Natta catalysts, have also been explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydropyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding pyrimidinone derivative.
Reduction: Reduction reactions can yield tetrahydropyrimidine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions
Major Products:
Oxidation: Pyrimidinone derivatives.
Reduction: Tetrahydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
2,3-Dihydropyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the synthesis of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2,3-Dihydropyrimidin-4-amine involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt essential biological pathways, leading to therapeutic effects such as antiviral or anticancer activity .
Comparison with Similar Compounds
2,4-Diaminopyrimidine: Another pyrimidine derivative with similar biological activities.
4-Aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular properties.
2-Amino-4,6-dihydroxypyrimidine: Exhibits potent biological activities.
Uniqueness: 2,3-Dihydropyrimidin-4-amine is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
1,2-dihydropyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c5-4-1-2-6-3-7-4/h1-2,6H,3H2,(H2,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKCYLSCLQVWFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC=CC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50941116 | |
Record name | 2,3-Dihydropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50941116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19408-86-7 | |
Record name | 1,2-Dihydro-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19408-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Deoxycytosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019408867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50941116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-DIHYDROPYRIMIDIN-4-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B694NC5LQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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